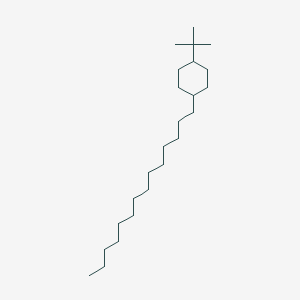![molecular formula C11H10O2 B14212842 3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- CAS No. 830329-20-9](/img/structure/B14212842.png)
3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- is an organic compound with the molecular formula C10H8O2 It is a derivative of 3-butyn-2-one, featuring a phenyl group substituted with a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- typically involves the reaction of 4-phenyl-3-butyn-2-one with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxymethyl group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-[4-(carboxymethyl)phenyl]-3-butyn-2-one.
Reduction: Formation of 4-[4-(hydroxymethyl)phenyl]-3-butyn-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl ring and carbonyl group also play crucial roles in its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-3-butyn-2-one: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
4-Phenyl-3-buten-2-one: Contains a double bond instead of a triple bond, leading to variations in reactivity and applications.
Uniqueness
3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group enhances its potential for various applications, making it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
830329-20-9 |
|---|---|
Molekularformel |
C11H10O2 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
4-[4-(hydroxymethyl)phenyl]but-3-yn-2-one |
InChI |
InChI=1S/C11H10O2/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h4-7,12H,8H2,1H3 |
InChI-Schlüssel |
LJDXRFYEVAHDPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C#CC1=CC=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL](/img/structure/B14212761.png)
![1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]-](/img/structure/B14212779.png)

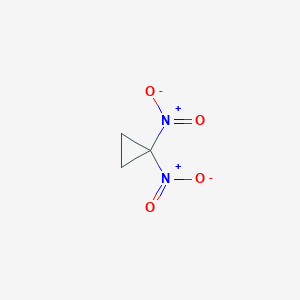
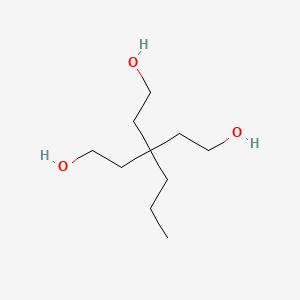
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide](/img/structure/B14212799.png)
![1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one](/img/structure/B14212806.png)
![2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene](/img/structure/B14212808.png)
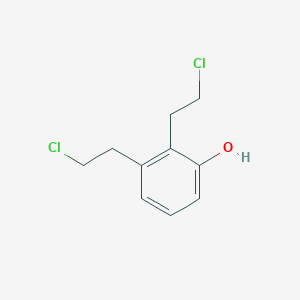

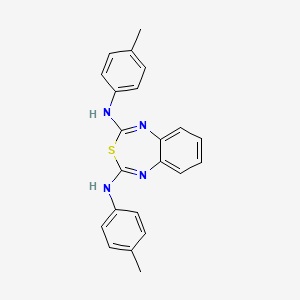
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-](/img/structure/B14212832.png)
